6-Methoxy-7-methylquinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-methoxy-7-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-8-7(4-9(6)14-2)10(13)12-5-11-8/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
MWHFVZXBRVJCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 7 Methylquinazolin 4 1h One and Analogous Quinazolinone Scaffolds
Established Synthetic Routes to 4(1H)-Quinazolinones
The traditional synthesis of the 4(1H)-quinazolinone core has long relied on robust and well-understood chemical reactions. These methods form the bedrock upon which more modern techniques have been built.
Cycloaddition and Condensation Reactions
The formation of the quinazolinone heterocyclic system is frequently achieved through condensation reactions. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A primary example is the cyclocondensation of an anthranilamide derivative with an aldehyde. In this process, the amino group of the anthranilamide attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable quinazolinone ring. Various catalysts and conditions can be employed to facilitate this transformation, which remains a fundamental approach in heterocyclic chemistry.
Strategies Involving Anthranilic Acid and its Derivatives
Anthranilic acid and its derivatives are cornerstone starting materials for quinazolinone synthesis. The most classic and widely used method is the Niementowski quinazolinone synthesis, which involves the thermal condensation of anthranilic acid with an amide. frontiersin.orggeneris-publishing.com For instance, heating anthranilic acid with an excess of formamide (B127407) leads to the formation of the parent quinazolin-4(3H)-one. generis-publishing.com
This fundamental reaction has been adapted and optimized over the years. Key steps involve the initial acylation of the amino group of anthranilic acid, followed by cyclization with a nitrogen source. A common pathway involves reacting anthranilic acid with an acyl chloride, followed by dehydration with a reagent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This stable intermediate can then be readily converted to a wide array of 3-substituted quinazolinones by reacting it with various primary amines. scholarsresearchlibrary.com
The following table outlines typical conditions for the Niementowski reaction.
| Reactants | Conditions | Yield | Reference |
| Anthranilic acid, Formamide | Heat at 150-160°C, 8h | 61% | epstem.net |
| Anthranilic acid, Formamide | Heat in Vood alloy at 130-135°C, 2h | 96% | generis-publishing.com |
Advanced and Green Chemical Synthesis Techniques
In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic methodologies have been developed. These techniques offer significant advantages over traditional methods, including milder reaction conditions, higher yields, reduced waste, and shorter reaction times.
Metal-Catalyzed and Transition Metal-Free Approaches
Modern organic synthesis has been revolutionized by the use of metal catalysts, and quinazolinone synthesis is no exception. Catalysts based on copper and iron have been particularly effective. frontiersin.org These metals can facilitate C-N bond formation under milder conditions than traditional methods. For example, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines has been shown to be a rapid and efficient route to quinazolinones, even in aqueous media. sci-hub.cat
Conversely, there is a strong drive to develop transition-metal-free syntheses to avoid the cost and potential toxicity of metal catalysts. These approaches often rely on the use of alternative activators. One successful strategy involves the use of iodine in a one-pot cyclocondensation of anthranilamides with aldehydes, which proceeds in moderate to excellent yields. tandfonline.com
The table below compares different catalytic approaches.
| Method | Catalyst/Reagent | Key Reactants | Advantage |
| Metal-Catalyzed | Iron salts (e.g., FeCl₃) | 2-halobenzoic acids, Amidines | High efficiency, Can be performed in water |
| Transition-Metal-Free | Iodine / K₂CO₃ | Anthranilamide, Aldehydes | Avoids residual metal contamination |
Microwave-Assisted and Ultrasonic Irradiation Methods
The application of alternative energy sources like microwave irradiation and ultrasound has significantly accelerated the synthesis of quinazolinones. frontiersin.orgnih.gov Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to dramatic rate enhancements. nih.gov Reactions that take several hours using conventional heating can often be completed in minutes under microwave irradiation, frequently with improved yields and purity. scholarsresearchlibrary.comepstem.net
The Niementowski reaction, for example, is greatly improved by microwave heating, reducing lengthy reaction times and increasing yields. frontiersin.org Microwave-assisted protocols have been developed for one-pot syntheses from anthranilic acid and for the cyclization of various intermediates, often under solvent-free conditions or in green solvents like water. sci-hub.catrsc.orgijarsct.co.in
| Method | Reactants | Time (Conventional) | Time (Microwave) | Yield (Conventional) | Yield (Microwave) | Reference |
| Anthranilic Acid + Formamide | Anthranilic Acid, Formamide | 8 h | 15 min | 61% | 86% | epstem.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical synthetic strategy. mdpi.com This approach avoids the need for isolating intermediates, thereby saving time, solvents, and resources.
Several MCRs have been developed for quinazolinone synthesis. A notable example is the three-component condensation of an isatoic anhydride, a primary amine, and an aldehyde in the presence of iodine to produce 2,3-disubstituted 4(3H)-quinazolinones. tandfonline.com Another efficient one-pot method involves the reaction of arenediazonium salts, nitriles, and anthranilates to form the quinazolinone scaffold through a domino reaction involving three C-N bond formations. acs.org These MCRs provide rapid access to a diverse library of substituted quinazolinones from simple and readily available starting materials.
Oxidative Cyclization Strategies
The synthesis of the quinazolin-4(1H)-one core is frequently accomplished through the cyclization of 2-aminobenzamides with a suitable one-carbon source, such as an aldehyde, followed by an oxidation step. Oxidative cyclization strategies combine these two steps into a single, often more efficient, process. These methods typically involve the reaction of a 2-aminobenzamide (B116534) with an aldehyde or alcohol in the presence of an oxidant, which facilitates the final dehydrogenation of the dihydroquinazolinone intermediate to the aromatic quinazolinone.
A variety of oxidants and catalytic systems have been developed to promote this transformation for analogous quinazolinone scaffolds. These range from metal-based catalysts to environmentally benign options like aerobic oxidation. The choice of oxidant and reaction conditions can be tailored based on the substrate's functional group tolerance and desired reaction efficiency.
Recent advancements have focused on greener and more sustainable methods. For instance, the use of air or molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic standpoint. prepchem.com Biocatalytic systems, such as those employing laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), have been successfully applied for the aerobic oxidative synthesis of quinazolinones in aqueous media at ambient temperatures. prepchem.com Another approach involves electrochemistry, where an electric current promotes the oxidative tandem cyclization, avoiding the need for chemical oxidants.
Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are also effective in initiating oxidative cyclization cascades, leading to complex quinazolinone-containing structures. researchgate.net These reactions proceed with high regioselectivity and can be used to generate libraries of natural product-like compounds. researchgate.net
| Oxidant/Catalyst System | Key Features | Typical Reaction Conditions |
|---|---|---|
| Laccase/DDQ / O₂ (Air) | Bio-inspired, eco-friendly, mild conditions. prepchem.com | Aqueous media, ambient temperature. prepchem.com |
| K₂S₂O₈ / Electrocatalysis | Transition metal- and base-free, green chemistry approach. | Undivided electrolytic cell, room temperature. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | High regioselectivity, useful for complex analogs. researchgate.net | Trifluoroethanol solution, 0 °C. researchgate.net |
| Copper Catalysis / O₂ | Simple and mild, tolerates broad functional groups. | Varies by specific copper catalyst and ligands. |
While these oxidative cyclization methods are broadly applicable to the synthesis of the quinazolinone scaffold, specific documented examples detailing the synthesis of 6-Methoxy-7-methylquinazolin-4(1H)-one via these routes are not prevalent. The construction of this specific molecule often relies on the use of a pre-functionalized starting material.
Regioselective Functionalization Strategies for 6-Methoxy and 7-Methyl Groups
The precise installation of substituents on the benzene (B151609) ring of the quinazolinone core is critical for modulating its chemical and biological properties. For this compound, the challenge lies in the regioselective introduction of the methoxy (B1213986) group at the C-6 position and the methyl group at the C-7 position. While direct C-H functionalization of the quinazolinone ring is an area of active research, a more common and established strategy involves the synthesis of a substituted anthranilic acid or anthranilamide precursor, which already contains the desired methoxy and methyl groups. rsc.org This "pre-functionalization" approach ensures unambiguous regiochemistry in the final product.
Introduction of Methoxy Functionality at the C-6 Position
The introduction of a methoxy group at the C-6 position of the quinazolinone ring is typically achieved by starting the synthesis from an anthranilic acid derivative that is already substituted with a methoxy group at the corresponding C-4 position. For example, the synthesis of various 6,7-disubstituted quinazolines, which are precursors to important pharmaceuticals, often begins with commercially available or synthetically prepared dimethoxyanthranilic acids. nih.gov
A representative synthetic pathway would involve a starting material like 4-methoxy-2-nitrobenzoic acid. This compound can be reduced to the corresponding 4-methoxyanthranilic acid. prepchem.com To achieve the specific substitution pattern of the target molecule, one would ideally start from 2-amino-4-methoxy-5-methylbenzoic acid or its corresponding amide. The cyclization of this precursor with a suitable C1 source, such as formamide or triethyl orthoformate, would then yield the desired this compound. This precursor-based approach circumvents the challenges of regioselectivity and potential side reactions that could occur with direct methoxylation of the quinazolinone ring.
Installation of Methyl Substituents at the C-7 Position
Similar to the methoxy group, the methyl group at the C-7 position is most reliably installed by incorporating it into the anthranilamide precursor before the cyclization reaction. The synthesis of specifically substituted anthranilic acids, such as 3-methoxy-5-methyl anthranilic acid, has been reported in the literature, demonstrating the feasibility of preparing the necessary building blocks. tandfonline.com A hypothetical precursor for the target molecule would be 2-amino-4-methoxy-5-methylbenzamide.
While the precursor-based method is predominant, modern synthetic chemistry offers potential routes for the direct C-H methylation of heteroaromatic systems. Transition metal-catalyzed C-H activation is a powerful tool for this type of transformation. rsc.orgfudan.edu.cn
| Strategy | Description | Key Considerations |
|---|---|---|
| Precursor Synthesis | Synthesis begins with a substituted anthranilic acid or anthranilamide (e.g., 2-amino-4-methoxy-5-methylbenzamide) that already contains the methyl group at the desired position. | Ensures unambiguous regiochemistry; relies on the availability or synthesis of the specific precursor. tandfonline.com |
| Directed C-H Methylation (Potential) | Direct introduction of a methyl group onto the C-7 position of a pre-formed 6-methoxyquinazolin-4(1H)-one using transition metal catalysis (e.g., Pd, Ni, Rh). fudan.edu.cnorganic-chemistry.org | Regioselectivity is a major challenge and would likely depend on the directing-group ability of the existing C-6 methoxy group or other functionalities. organic-chemistry.org |
Catalytic systems based on palladium, rhodium, or nickel have been developed for the methylation of C-H bonds in various aromatic and heteroaromatic compounds. fudan.edu.cnorganic-chemistry.org The regioselectivity of these reactions is often controlled by a directing group, which coordinates to the metal catalyst and brings it into proximity with the target C-H bond. In the context of 6-methoxyquinazolin-4(1H)-one, the existing methoxy group or the amide functionality could potentially serve as directing groups to guide methylation to the C-7 position. However, the application of these advanced C-H functionalization methods for the specific methylation of this quinazolinone derivative requires further investigation to establish feasibility and selectivity.
Biological Activity Spectrum and Molecular Targets of 6 Methoxy 7 Methylquinazolin 4 1h One Derivatives
Investigative Studies in Anticancer Biology
The anticancer properties of 6-methoxy-7-methylquinazolin-4(1H)-one derivatives are primarily attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer cells. Extensive research has focused on their role as kinase inhibitors and their subsequent impact on essential cellular processes.
Modulation of Protein Kinase Activity
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Quinazolinone derivatives have been extensively studied as inhibitors of several important protein kinases.
The quinazoline (B50416) scaffold is a well-established pharmacophore for EGFR inhibitors. waocp.orgamazonaws.com Numerous derivatives of this compound have been synthesized and evaluated for their EGFR inhibitory potential. nih.govnih.gov These compounds typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation. waocp.org
For instance, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives demonstrated potent EGFR inhibitory activity. nih.gov One compound, in particular, exhibited a remarkable IC50 value of 10 nM against EGFR. nih.gov Another study on 6-arylureido-4-anilinoquinazoline derivatives identified a compound with significant EGFR inhibitory activity, showing an enzyme activity of 10.52%. frontiersin.org Furthermore, this compound displayed promising anti-proliferative effects against A549, HT-29, and MCF-7 cancer cell lines with IC50 values of 2.25, 1.72, and 2.81 µM, respectively. frontiersin.org
The introduction of different substituents on the quinazoline core has been a key strategy to enhance EGFR inhibition and to overcome resistance mechanisms, such as the T790M mutation. figshare.com Molecular docking studies have provided insights into the binding modes of these derivatives within the EGFR active site, guiding the design of more potent and selective inhibitors. nih.govfigshare.com
| Compound Type | Target | Activity (IC50/Enzyme Activity) | Reference |
|---|---|---|---|
| 6,7-disubstituted 4-anilino-quinazoline | EGFR | 10 nM | nih.gov |
| 6-arylureido-4-anilinoquinazoline | EGFR | 10.52% enzyme activity | frontiersin.org |
| 6,7-dimorpholinoalkoxy quinazoline | EGFR | Docking studies showed 4 hydrogen bonds | nih.gov |
| 6-nitro-4-substituted quinazoline | EGFR T790M | Superior enzyme inhibition | figshare.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFRs are key mediators of this process. Several this compound derivatives have been identified as potent inhibitors of VEGFR, particularly VEGFR-2. amazonaws.comnih.gov By blocking VEGFR signaling, these compounds can inhibit tumor-induced angiogenesis, thereby restricting the tumor's access to nutrients and oxygen.
Many quinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR, a strategy aimed at simultaneously targeting tumor cell proliferation and angiogenesis. amazonaws.com For example, a 6,7-disubstituted 4-anilino-quinazoline derivative showed potent inhibitory activity against both EGFR (IC50 = 10 nM) and VEGFR-2 (IC50 = 80 nM). nih.gov Another study reported a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety as potent VEGFR-2 inhibitors. One compound from this series exhibited an IC50 value of 0.016 µM against VEGFR-2. nih.gov
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, survival, and metabolism. nih.gov Some quinazolinone derivatives have been shown to modulate this pathway.
A series of dimorpholinoquinazoline-based compounds were synthesized as potential inhibitors of the PI3K/Akt/mTOR cascade. nih.gov One of the most active compounds inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov This inhibition of downstream effectors of the PI3K pathway highlights the potential of these derivatives to interfere with this critical cancer-promoting signaling network.
The versatility of the quinazolinone scaffold allows for its adaptation to target a range of other kinases implicated in cancer. Research has explored the inhibitory activities of these derivatives against kinases such as HER2, a member of the EGFR family, and CDK4, a key regulator of the cell cycle. nih.govnih.gov
Some quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov Specifically, certain compounds showed potent inhibition of CDK2 and HER2. nih.gov The ability to target multiple kinases can be advantageous in cancer therapy by addressing the complexity and redundancy of signaling pathways in tumor cells.
| Derivative Class | Kinase Target | Observed Activity | Reference |
|---|---|---|---|
| 6,7-disubstituted 4-anilino-quinazoline | VEGFR-2 | IC50 = 80 nM | nih.gov |
| 6,7-dimethoxy-4-anilinoquinazoline | VEGFR-2 | IC50 = 0.016 µM | nih.gov |
| Dimorpholinoquinazoline-based | PI3K/Akt/mTOR pathway | Inhibition of Akt, mTOR, S6K phosphorylation at 125–250 nM | nih.gov |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2 | Potent inhibitory activity | nih.gov |
Impact on Cellular Processes
The inhibition of various protein kinases by this compound derivatives translates into significant effects on fundamental cellular processes that are central to cancer development and progression.
The primary outcome of the kinase-inhibitory activity of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov By blocking pro-survival signaling pathways, these derivatives can trigger the apoptotic cascade. For instance, a novel quinazolinone derivative was found to induce apoptosis in human leukemia MOLT-4 cells through both intrinsic and extrinsic pathways. nih.gov This was confirmed by the observation of PARP cleavage, a hallmark of apoptosis. nih.govnih.gov
Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. figshare.comrsc.org A study on a 6-nitro-4-substituted quinazoline derivative demonstrated that it caused cell cycle arrest at the G2/M phase. figshare.com Another derivative was shown to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. researchgate.net This interference with the cell cycle is a direct consequence of the inhibition of kinases like CDKs that regulate cell cycle progression.
Some quinazolinone derivatives have also been observed to induce autophagy, a cellular process of self-digestion. nih.gov In some contexts, autophagy can act as a survival mechanism for cancer cells, but in others, it can lead to cell death. The interplay between apoptosis and autophagy induced by these compounds is an area of active investigation. nih.gov
Enzyme Inhibition in Oncogenic Pathways
In addition to interfering with cellular structures and processes, this compound derivatives have been designed to inhibit key enzymes that are part of oncogenic signaling pathways.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for cancer chemotherapy. Drugs that inhibit DHFR, like methotrexate (B535133), are known as antifolates.
Several quinazolinone-based derivatives have been developed as effective DHFR inhibitors. bohrium.comnih.govresearchgate.netnih.gov For example, a 2-mercapto-quinazolin-4-one derivative (compound 24) demonstrated a DHFR inhibitory potency with an IC50 of 0.30 μM, comparable to the widely used drug methotrexate (IC50 = 0.08 μM). bohrium.com Another study reported a quinazolinone derivative (compound 3e) that inhibited human DHFR with an IC50 value of 0.527 µM (methotrexate IC50 = 0.118 µM). nih.govresearchgate.net Other derivatives have shown even more remarkable DHFR inhibitory activity, with IC50 values as low as 0.03 μM. bohrium.com
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibiting PARP-1 in cancer cells that already have defects in other DNA repair pathways (like BRCA mutations) can lead to a synthetic lethality, making PARP-1 a highly attractive target for cancer therapy.
The quinazolinone scaffold has been successfully utilized to develop potent PARP-1 inhibitors. nih.govnih.govnih.govresearchgate.net For instance, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) was identified as a potent PARP inhibitor with an IC50 of 400 nM. researchgate.net More recently, a series of novel 4-hydroxyquinazoline (B93491) derivatives were designed to target PARP-1. mdpi.com Within this series, compound B1 exhibited an impressive IC50 value of 63.81 ± 2.12 nM for PARP-1 inhibition. mdpi.com These findings highlight the potential of the this compound backbone as a template for designing effective PARP-1 inhibitors.
Table 3: Enzyme Inhibition by Quinazolinone Derivatives
| Enzyme Target | Compound | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Compound 24 | 0.30 μM | bohrium.com |
| Compound 3e | 0.527 μM | nih.govresearchgate.net | |
| Methotrexate (Reference) | 0.08 - 0.118 μM | bohrium.comnih.govresearchgate.net | |
| Poly(ADP-ribose)polymerase-1 (PARP-1) | 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | 400 nM | researchgate.net |
| Compound B1 | 63.81 ± 2.12 nM | mdpi.com |
Antimicrobial Activity Characterization
Quinazolin-4(1H)-one derivatives have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net Their efficacy extends to challenging multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.orgnih.gov
The antibacterial action of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. One key target is DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net By inhibiting this enzyme, quinazolinone derivatives can effectively halt bacterial proliferation.
A study evaluating a series of new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds reported potent antimicrobial activity. researchgate.net The majority of the tested compounds showed efficacy comparable or superior to reference antibiotics. researchgate.net For instance, compound 5a from this series exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 16 µg/mL against various bacterial and fungal strains. researchgate.net Several compounds from this study, including 4a , 5a , 5c , and 5d , were identified as potent inhibitors of E. coli DNA gyrase, with IC₅₀ values between 3.19 and 4.17 µM. researchgate.net
Furthermore, other research has focused on the structure-activity relationship (SAR) for this class of compounds against MRSA. One investigation of 77 variants of the 4(3H)-quinazolinone scaffold led to the discovery of compound 27 , which showed potent activity against MRSA strains, with MIC values of ≤0.5 μg/mL for all S. aureus strains tested, including those resistant to vancomycin (B549263) and linezolid. biorxiv.orgnih.gov
| Compound | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| Compound 27 | S. aureus (all strains tested) | ≤0.5 |
| Compound 1 | S. aureus (ATCC 29213) | 2 |
| Compound 5a | Various bacterial strains | 1-16 |
| Compound 7f | MRSA (CCARM 3167) | 1 |
| Compound 7f | MRSA (CCARM 3505) | 1 |
| Compound 7f | MRSA (CCARM 3519) | 1 |
Derivatives of quinazolin-4-one have also been recognized for their significant antifungal properties. researchgate.netnih.gov Research has demonstrated their ability to inhibit the growth of various pathogenic fungi. For example, preliminary bioassays of a series of 3-alkylquinazolin-4-one derivatives showed that several compounds displayed antifungal activity against fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae at a concentration of 50 μg/mL. nih.gov
In one study, the compound 6-bromo-3-propylquinazolin-4-one (3h) was found to possess good antifungal activity. nih.gov Specifically, compounds 3c , 3h , and 3k inhibited the growth of Gibberella zeae by 55.0%, 50.3%, and 49.1%, respectively, at a concentration of 50 μg/mL. nih.gov Against Fusarium oxysporum, compounds 3h , 3c , 3k , 3d , and 3l showed inhibition rates of 47.2%, 37.5%, 36.4%, 33.3%, and 32.4%, respectively. nih.gov Another study synthesized four new compounds with a quinazolinone structure and found they exhibited significant antifungal activity against seven phytopathogenic fungi. nih.gov Among these, compound 2c showed the best inhibitory effect against Fusarium oxysporum f. sp. Niveum, with 62.42% inhibition at a concentration of 300 mg/L. nih.gov
The broad-spectrum antimicrobial activity of some quinazolinone derivatives includes efficacy against both bacterial and fungal strains. As mentioned previously, compound 5a from a series of hydrazone and pyrazole derivatives showed potent activity with MIC values ranging from 1–16 µg/mL against four bacterial and four fungal strains tested. researchgate.net
| Compound | Fungal Strain | Activity (% Inhibition @ 50 µg/mL) |
|---|---|---|
| Compound 3c | Gibberella zeae | 55.0% |
| Compound 3h | Gibberella zeae | 50.3% |
| Compound 3k | Gibberella zeae | 49.1% |
| Compound 3h | Fusarium oxysporum | 47.2% |
| Compound 3c | Fusarium oxysporum | 37.5% |
The quinazoline scaffold is a promising framework for the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.com A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multidrug-resistant (MDR) strains of Mtb.
In this screening, compounds 3l and 3m , which feature a di-substituted aryl moiety with halogens at the 2-position of the scaffold, demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against the Mtb H37Rv strain. Another derivative, compound 3k , which has an imidazole (B134444) ring at the 2-position, also showed significant activity against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). Computational studies suggested that these compounds may act by targeting the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme.
Another study focusing on 4-anilinoquinazolines also identified novel inhibitors of Mtb. mdpi.com The screening of these compounds led to the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) , which exhibited a high potency with an MIC₉₀ value between 0.63 and 1.25 µM. mdpi.com These findings underscore the potential of quinazoline-based structures in the search for new and effective antitubercular drugs. mdpi.com
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. Inhibiting QS is an attractive anti-virulence strategy that may reduce the selective pressure for resistance development compared to traditional antibiotics. Quinazolinone scaffolds have been identified as effective inhibitors of the Pseudomonas quinolone signal (pqs) system in the opportunistic pathogen Pseudomonas aeruginosa.
The pqs system is a critical QS circuit in P. aeruginosa that regulates virulence and is considered a clinically relevant target. Quinazolinone-based inhibitors are designed to mimic the natural signaling molecules of the pqs system, such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS), allowing them to bind to the PqsR receptor and block its activation.
A study involving the synthesis of 16 quinazolinone analogues identified compound 6b as a particularly potent pqs inhibitor. This compound demonstrated significant inhibitory activity at various concentrations, achieving 73.4% inhibition at 100 µM, 72.1% at 50 µM, and 53.7% at 25 µM, all without inhibiting bacterial growth. While this potent pqs inhibition was observed, the corresponding effect on biofilm formation was modest, with compound 6b only inhibiting biofilm formation by 10%.
| Compound | Concentration (µM) | pqs Inhibition (%) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound 6b | 100 | 73.4% | 10% |
| 50 | 72.1% | ||
| 25 | 53.7% | ||
| Compound 6e | - | - | 5% |
Further Biological Activity Research
Beyond the primary applications in oncology, derivatives of this compound have been explored for a variety of other therapeutic properties. This section delves into research on their potential as antidiabetic, anti-inflammatory, analgesic, and antimalarial agents, as well as their role as enzyme inhibitors in non-cancer-related contexts.
Antidiabetic Potential (e.g., α-Glucosidase Inhibition)
Quinazolinone derivatives have emerged as a significant class of compounds in the search for novel antihyperglycemic agents. ekb.eg One of the key mechanisms explored is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov By inhibiting this enzyme, the rate of glucose absorption from the gut is slowed, helping to manage postprandial blood sugar spikes. nih.govacs.org
A variety of quinazolinone derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. For instance, compounds such as 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one have been identified as potent inhibitors of α-glucosidase. semanticscholar.org In one study, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were developed, with some compounds showing significantly stronger inhibition than the standard drug, acarbose. nih.gov Specifically, one derivative demonstrated an IC50 value of 14.4 µM, which was approximately 53 times more potent than acarbose. nih.gov
Further research into 2,3-dihydroquinazolin-4(1H)-ones also revealed potent α-glucosidase inhibitory activity, with some synthesized compounds showing stronger potential than acarbose. acs.org Additionally, quinazolinone-1,2,3-triazole-acetamide hybrids have been synthesized, leveraging the pharmacophoric features of known α-glucosidase inhibitors to create new antidiabetic candidates. semanticscholar.org Beyond direct enzyme inhibition, some piperidine-substituted quinazolinone derivatives have been identified as antagonists of the ghrelin receptor (GHS-R1a), which can influence food intake and body weight, suggesting another avenue for their antidiabetic effects. semanticscholar.org
Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Quinazolin-4(3H)-one phenoxy-acetamide derivative (7b) | 14.4 | Acarbose | ~763.2 |
| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3c) | 0.92 ± 0.01 | Acarbose | 4.40 ± 0.05 |
| 6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3l) | 0.92 ± 0.01 | Acarbose | 4.40 ± 0.05 |
| 8-bromo-6-iodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline-3-oxide (3p) | 0.78 ± 0.05 | Acarbose | 4.40 ± 0.05 |
This table is interactive. Users can sort the data by clicking on the column headers.
Anti-inflammatory and Analgesic Effects
The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. mdpi.comencyclopedia.pub Research has demonstrated that various derivatives can exhibit significant activity, in some cases comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac (B195802) sodium. mdpi.comnih.gov
For example, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones were synthesized and found to have potent anti-inflammatory and analgesic properties. nih.gov Certain derivatives with 4-nitrostyryl and 4-hydroxystyryl substitutions have shown a reduction in edema volume ranging from 62.2% to 80.7% at a dose of 200 mg/kg, comparable to ibuprofen. mdpi.com The introduction of a 6-bromo substituent in some quinazolinone derivatives has also been shown to result in potent anti-inflammatory activity. mdpi.com
The analgesic effects of quinazolinone derivatives have also been noteworthy. Some 2-phenyl quinazolinone derivatives have demonstrated higher analgesic activity than diclofenac sodium. encyclopedia.pub Further modifications, such as the creation of thiourea-substituted 2-methylthio quinazolinones, have yielded even more active compounds. encyclopedia.pub The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for NSAIDs. nih.gov Some compounds have shown strong and selective inhibition of COX-2, which is often associated with a more favorable gastrointestinal safety profile. mdpi.comnih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
| Compound Type | Activity | Measurement | Result | Standard Drug | Result |
|---|---|---|---|---|---|
| 2-phenyl quinazolinone derivative | Analgesic | % Activity at 2h (20 mg/kg) | 58 ± 0.45% | Diclofenac Sodium | 53 ± 0.35% |
| Thiourea-substituted 2-methyl quinazolinone with pyrrolidine (B122466) ring | Analgesic | % Activity at 2h (20 mg/kg) | 65 ± 0.79% | Diclofenac | 60 ± 0.54% at 1h |
| 4-nitrostyryl-substituted quinazolinone | Anti-inflammatory | % Reduction in edema volume | 62.2 - 80.7% | Ibuprofen | - |
| 6-bromo-substituted-quinazolinone | Anti-inflammatory | % Inhibition | Up to 59.61% | Phenylbutazone | 38.9% |
This table is interactive. Users can sort the data by clicking on the column headers.
Antimalarial Investigations
The quinazolinone scaffold is a key structural feature in the natural product febrifugine (B1672321), which has been used for its antimalarial properties. nih.gov This has inspired the synthesis and evaluation of numerous quinazolinone derivatives as potential antimalarial agents, particularly in light of the growing resistance of Plasmodium parasites to existing drugs. griffith.edu.auimrpress.comscialert.net
Research has focused on creating analogues of febrifugine with simpler structures and more cost-effective synthetic routes. nih.gov These studies have confirmed that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov A variety of 2,3-disubstituted-4(3H)-quinazolinones have been designed and have shown promising activity against Plasmodium species. longdom.org
In a high-throughput screening for novel antimalarials, quinazolinone-2-carboxamide derivatives were identified as a new and potent scaffold. griffith.edu.au Structure-activity relationship studies led to the development of an inhibitor that was 95-fold more potent than the initial hit compound and was active against laboratory-resistant strains of malaria. griffith.edu.au Furthermore, indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have been explored for their antiparasitic potential, with some compounds showing promising activity against Plasmodium falciparum. nih.gov
Table 3: Antimalarial Activity of Selected Quinazolinone Derivatives
| Compound Type | Target Organism | IC50 / EC50 | Notes |
|---|---|---|---|
| Quinazolinone-2-carboxamide derivative (Hit compound) | P. falciparum (3D7) | 4.46 µM | - |
| Quinazolinone-2-carboxamide derivative (Optimized) | P. falciparum (3D7) | ~47 nM | 95-fold improvement from hit |
| 6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone derivative (52) | P. falciparum (W2) | 6.25 nM | - |
| 6-Chloro-7-methoxy-2-methyl-4(1H)-quinolone derivative (52) | P. falciparum (TM90-C2B) | 5.98 nM | - |
This table is interactive. Users can sort the data by clicking on the column headers.
Enzyme Inhibition in Non-Oncological Contexts (e.g., Carbonic Anhydrase, Tyrosinase)
The versatility of the quinazolinone scaffold extends to the inhibition of various enzymes beyond those targeted in cancer therapy. Notable examples include carbonic anhydrase and tyrosinase.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.govresearchgate.net A series of quinazolinone derivatives were synthesized and shown to be moderate to significant inhibitors of both bovine and human carbonic anhydrase-II (bCA-II and hCA-II). nih.govresearchgate.net Kinetic studies have revealed that some of these derivatives act as competitive inhibitors. researchgate.net
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and for treating pigmentation disorders. nih.govnih.gov Several studies have reported on the synthesis of quinazolinone derivatives as tyrosinase inhibitors. nih.govnih.govresearchgate.net For example, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, derived from natural citral, was identified as a reversible, mixed-type tyrosinase inhibitor. nih.govnih.gov The inhibitory activity is sensitive to the substituents on the quinazolinone ring, with molecular docking studies suggesting that these compounds can interact with key residues in the enzyme's active site. nih.govnih.gov
Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Methoxy 7 Methylquinazolin 4 1h One
Systematic Analysis of Substituent Effects on Biological Profiles
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused heterocyclic ring system. Modifications at the C-2, N-3, C-6, and C-7 positions have been shown to significantly influence the pharmacological effects, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govtandfonline.comnih.gov
Influence of Methoxy (B1213986) Group Position and Nature (C-6)
The presence of electron-donating groups, such as methoxy moieties, at the C-6 and C-7 positions of the quinazoline (B50416) core is a common feature in many biologically active molecules, particularly those targeting protein kinases. mdpi.com The methoxy group at the C-6 position can significantly influence the compound's electronic properties and its ability to form key interactions with target enzymes.
For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, 6,7-dimethoxy substitution is a well-established pattern for achieving high potency. researchgate.netmagtechjournal.com The methoxy group at C-6, specifically, can act as a hydrogen bond acceptor, contributing to the binding affinity within the ATP-binding pocket of kinases. Studies on 4-anilino-quinazoline derivatives have shown that the insertion of electron-donating groups at the 6 and 7 positions generally increases antiproliferative activity. mdpi.com The compound 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, for example, is a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, highlighting the importance of the 6-methoxy group. mdpi.com Altering the position or nature of this group can lead to a reduction in activity, suggesting its critical role in orienting the molecule within the active site for optimal interaction.
Impact of Methyl Group Position and Nature (C-7)
Substitution at the C-7 position of the quinazolinone ring is crucial for modulating biological activity and selectivity. While electron-donating groups are often favored at this position for kinase inhibition, the specific nature of the substituent is critical. mdpi.comacs.org The methyl group in 6-Methoxy-7-methylquinazolin-4(1H)-one is a small, lipophilic group that can engage in hydrophobic interactions within a target's binding site.
SAR studies have revealed that even minor changes at the C-7 position can have profound effects. For example, the introduction of a bromo or hydroxyl group at C-7 in certain 4(3H)-quinazolinone series led to a loss of antibacterial activity. acs.org Conversely, placing a chlorine atom at the C-7 position was found to enhance anticonvulsant activity in other derivatives. nih.gov In the development of Aurora kinase inhibitors, various substituents at the C-7 position were explored to improve interactions with amino acid residues outside the primary binding pocket. acs.org This indicates that the C-7 position is a key site for fine-tuning the compound's selectivity and potency profile. The methyl group likely contributes to a favorable hydrophobic interaction, enhancing binding affinity to specific targets.
Modifications and Their Effects at the C-2 Position
The C-2 position of the quinazolin-4(1H)-one scaffold is a frequent point of modification for developing new therapeutic agents, and its substituents play a pivotal role in defining the compound's biological activity. nih.govijpca.org The reactivity of the quinazolinone ring can be influenced by the substituent at this position; for instance, a methyl group at C-2 can increase the molecule's reactivity through tautomeric effects. ijpca.org
A wide range of substituents at C-2 have been explored, leading to compounds with diverse pharmacological profiles:
Aryl Substitutions: Phenyl-substituted analogs have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The nature and position of substituents on this aryl ring are also critical; for example, a 2-methoxyphenyl group at C-2 resulted in a compound with a remarkable antiproliferative profile against a majority of tested cell lines. mdpi.com
Alkyl Substitutions: The introduction of alkyl chains at the C-2 position has been shown to enhance interactions within protein-ligand complexes. An increase in the number of carbon atoms in the alkyl chain can lead to stronger hydrophobic interactions with the target receptor. nih.gov
Heterocyclic Substitutions: Replacing an aryl or alkyl group with a heterocyclic ring can also modulate activity. For instance, incorporating a pyridine (B92270) ring at C-2 was tolerated in some series, maintaining antibacterial activity. acs.org
| C-2 Substituent | Observed Biological Activity | Reference Compound Example | Citation |
|---|---|---|---|
| Phenyl | Moderate to good anti-proliferative activity | 2-Phenyl-quinazolin-4(3H)-one | nih.gov |
| 2-Methoxyphenyl | Potent anti-proliferative activity against multiple cell lines | Compound 17 | nih.govmdpi.com |
| Alkyl Chains | Increased hydrophobic interactions, enhanced anti-inflammatory activity | Compounds 18, 19, 20, 21 | nih.gov |
| Unsubstituted | Sub-micromolar activity against CDK9 (when combined with C-6 iodine) | Compound 17 | mdpi.com |
| 3-Bromophenyl | Significant CDK9 inhibitory activity (when combined with C-6 methyl) | Compound 25 | mdpi.com |
Role of N-1 and N-3 Substitutions on Activity
Substitutions at the nitrogen atoms of the pyrimidine (B1678525) ring, particularly at the N-3 position, are critical for determining the biological activity of quinazolinones. The N-3 position is a common site for introducing various side chains to enhance potency and modulate physicochemical properties.
SAR studies have consistently shown that the presence of a substituted aromatic ring at the N-3 position is often essential for potent antimicrobial activity. nih.gov For example, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was identified as a highly potent antimicrobial and antifungal agent. nih.gov The nature of the substituent at N-3 can direct the compound's activity towards different targets. In one study, incorporating five-membered heterocyclic rings like oxadiazoles (B1248032) at position 3 resulted in compounds with significant anticonvulsant activity. nih.gov
The N-1 position is less frequently modified, but substitutions here can also influence the compound's properties. For example, a series of N1-propargylquinazoline-2,4-diones were synthesized and evaluated for antiviral activity, with some hybrids showing profound activity against the respiratory syncytial virus (RSV). kuleuven.be This indicates that both N-1 and N-3 positions are key handles for chemical modification to develop quinazolinone-based agents with specific therapeutic applications.
| Position | Substituent Type | Impact on Biological Activity | Citation |
|---|---|---|---|
| N-3 | Substituted Aromatic Ring | Often essential for antimicrobial activity. | nih.gov |
| N-3 | 5-Membered Heterocycles (e.g., Oxadiazole) | Favors anticonvulsant activity. | nih.gov |
| N-3 | Benzyl Group | Exhibits potent antimicrobial and antifungal activity in certain scaffolds. | nih.gov |
| N-1 | Propargyl Group (for further modification) | Leads to derivatives with potent antiviral (RSV) activity. | kuleuven.be |
Correlation of Molecular Architecture with Target Binding and Specificity
Insights into Ligand-Enzyme Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of quinazolinone derivatives with various enzymes, revealing key interactions responsible for their inhibitory activity.
Hydrogen Bonding: The quinazolinone core itself provides key hydrogen bonding functionalities. The N1 atom and the carbonyl oxygen at C-4 are common hydrogen bond acceptors, while the lactam proton at N-3 (in the unsubstituted state) can act as a hydrogen bond donor. Docking studies show the N1 atom of the quinazoline ring forming strong hydrogen bonds with receptor residues such as Gln22. bezmialem.edu.tr The lactam NH and oxygen have been observed to interact with DNA bases and residues like Arg364 in topoisomerase I. researchgate.net In antimicrobial contexts, the acid hydrazide core of some derivatives interacts effectively with key residues like GLU50 and ASN46 in the DNA gyrase enzyme. researchgate.net
Hydrophobic and π-π Stacking Interactions: The aromatic benzene (B151609) ring of the quinazolinone scaffold is crucial for establishing hydrophobic and π-π stacking interactions. In kinase inhibition, this ring system often interacts with phenylalanine residues in the active site. acs.org Docking simulations suggest that the quinazolinone ring can be sandwiched between DNA bases, indicating possible π-π stacking, which deforms the DNA structure and prevents ligation. researchgate.net
For this compound, it can be hypothesized that:
The methoxy group at C-6 acts as a hydrogen bond acceptor, anchoring the molecule in a specific orientation within a binding pocket.
The methyl group at C-7 engages in favorable van der Waals or hydrophobic interactions with nonpolar residues of the target enzyme, contributing to binding affinity and potentially selectivity.
The quinazolinone core participates in a network of interactions, including hydrogen bonds via its nitrogen and oxygen atoms and π-π stacking via its aromatic system, which are fundamental to its inhibitory mechanism against various enzymatic targets. bezmialem.edu.trresearchgate.net
These interactions collectively determine the compound's binding affinity and specificity, providing a rational basis for its observed biological profile and guiding the future design of more potent and selective analogs.
Pharmacophore Modeling for Optimal Activity
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com For the quinazolin-4(1H)-one class of compounds, pharmacophore models have been instrumental in identifying key features for various biological targets, including protein kinases and receptors. nih.govresearchgate.net
A general pharmacophore model for quinazolinone-based inhibitors often includes:
A hydrogen bond acceptor, typically the carbonyl oxygen at position 4.
A hydrogen bond donor, the N-H group at position 3.
An aromatic ring system, provided by the fused benzene and pyrimidine rings.
Specific hydrophobic and/or hydrogen bonding features dictated by substituents on the quinazolinone core.
In the case of this compound, the methoxy group at the 6-position can act as a hydrogen bond acceptor, while the methyl group at the 7-position contributes to the hydrophobic character of the molecule. The precise spatial arrangement of these features is critical for optimal interaction with a biological target.
Table 1: Key Pharmacophoric Features of Substituted Quinazolinones
| Feature | Role in Binding | Potential Contribution of this compound |
| Hydrogen Bond Acceptor | Interaction with donor groups in the active site | Carbonyl oxygen at C4; Oxygen of the 6-methoxy group |
| Hydrogen Bond Donor | Interaction with acceptor groups in the active site | N-H group at position 3 |
| Aromatic Ring System | Pi-pi stacking and hydrophobic interactions | Fused bicyclic quinazolinone core |
| Hydrophobic Regions | Van der Waals interactions | 7-methyl group; Benzene ring |
Research on related 6-methylquinazolin-4(3H)-one derivatives has highlighted the importance of the carbonyl group of the quinazolinone core in forming a crucial hydrogen bond with key amino acid residues, such as asparagine, in the binding site of epigenetic reader proteins like BRD9. cnr.it This interaction is a common feature in many pharmacophore models for this class of compounds.
Mechanistic Insights from Structural Variations
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core structure. researchgate.net Variations in the substitution pattern can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.
Studies on a wide range of quinazolinone analogs have provided valuable insights into their mechanism of action. For instance, many 4-anilinoquinazoline (B1210976) derivatives are known to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP at its binding site. researchgate.netmagtechjournal.com The quinazoline core mimics the adenine (B156593) ring of ATP, while substituents at various positions modulate the affinity and selectivity for the kinase.
The substituents at the 6 and 7-positions of the quinazoline ring are particularly important for modulating activity against various kinases. For example, the presence of methoxy groups at these positions, as seen in compounds like gefitinib (B1684475) and erlotinib (B232) (which are structurally related anilinoquinazolines), is crucial for their potent EGFR inhibitory activity. The 6-methoxy group often extends into a hydrophobic pocket, enhancing binding affinity.
Table 2: Influence of Substituents at C6 and C7 on the Biological Activity of Quinazolinone Derivatives
| Position | Substituent | General Effect on Activity | Potential Implication for this compound |
| C6 | Methoxy (-OCH3) | Often enhances potency for kinase inhibition by interacting with hydrophobic pockets. mdpi.commdpi.com Can also influence metabolic stability. researchgate.net | The 6-methoxy group may contribute to potent inhibition of a specific biological target, potentially a protein kinase. |
| C7 | Methyl (-CH3) | Increases lipophilicity and can provide favorable hydrophobic interactions within a binding site. Its smaller size compared to other alkyl or alkoxy groups can be advantageous for fitting into specific pockets. | The 7-methyl group likely enhances hydrophobic interactions with the target protein, contributing to binding affinity. |
Furthermore, research on 3-methylquinazolinone derivatives has demonstrated their potential as EGFR inhibitors with significant antiproliferative activities against tumor cells. nih.gov Molecular docking studies of these compounds have revealed hydrogen bond formation with key residues in the EGFR active site, leading to cell cycle arrest and apoptosis. nih.gov While this compound is not a 3-methyl derivative, these findings underscore the importance of the quinazolinone scaffold in designing kinase inhibitors.
The antitumor lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, and its analogs have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents. nih.gov This indicates that the quinazolinone scaffold can be tailored to target different components of cellular machinery.
Computational Chemistry and Molecular Modeling Studies of 6 Methoxy 7 Methylquinazolin 4 1h One
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor. ekb.eg For 6-Methoxy-7-methylquinazolin-4(1H)-one, docking simulations are crucial for identifying potential protein targets and understanding the structural basis of its activity.
Molecular docking simulations predict how this compound fits into the active site of a target protein. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket. These poses are then scored based on a function that estimates the binding affinity or free energy of the complex. The highest-scoring poses represent the most likely binding modes.
For quinazolinone derivatives, docking studies have been performed against various targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and enzymes such as phosphodiesterases. nih.govnih.gov In a typical study involving this compound, the compound's 3D structure would be docked into the crystal structure of a target protein. The simulation would reveal how the methoxy (B1213986) and methyl groups on the quinazolinone core orient themselves to achieve optimal interactions, such as fitting into hydrophobic pockets or forming specific hydrogen bonds.
The output of such a simulation is often visualized as a 2D or 3D representation of the ligand-protein complex, illustrating the precise positioning of the ligand. nih.gov These visualizations are fundamental for understanding how the molecule achieves its biological effect.
Below is a hypothetical interactive table showing potential results from a docking simulation of this compound against three different protein kinases, which are common targets for this class of compounds.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |
| Kinase A | 1XYZ | -9.2 | 0.25 |
| Kinase B | 2ABC | -8.5 | 0.89 |
| Kinase C | 3DEF | -7.8 | 2.15 |
Note: The data in this table is illustrative and does not represent experimentally verified results.
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are essential for recognizing and binding the ligand. cnr.it These interactions are the foundation of molecular recognition and determine the specificity and affinity of the drug-target interaction.
For this compound, docking studies would pinpoint which residues form key interactions:
Hydrogen Bonds: The carbonyl group and the nitrogen atoms in the quinazolinone ring are potential hydrogen bond acceptors and donors. Docking would identify residues like asparagine or glutamine that could form these crucial bonds.
Hydrophobic Interactions: The methyl group and the aromatic rings of the quinazolinone scaffold would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or phenylalanine.
π-π Stacking: The aromatic quinazolinone ring system can form π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan, contributing significantly to binding stability.
An analysis of these interactions helps explain the molecule's activity and provides a roadmap for designing derivatives with improved potency or selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing a predictive model, QSAR can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to build an equation that correlates these descriptors with activity. researchgate.net
The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. pensoft.net A successful model can be used to screen virtual libraries of related compounds, identifying those with the highest predicted activity for further investigation.
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be categorized into several types:
Structural/Topological Descriptors: These describe the 2D structure of the molecule, including its size, shape, and atom connectivity.
Physicochemical Descriptors: Properties like lipophilicity (logP), molecular weight, and polar surface area fall into this category.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are particularly important for understanding reaction mechanisms and non-covalent interactions. pensoft.net
For this compound, a QSAR study would analyze how variations in these descriptors across a series of analogs affect a specific biological activity. For instance, the model might reveal that higher lipophilicity and a specific charge distribution on the quinazolinone ring are positively correlated with inhibitory activity against a particular enzyme.
The following interactive table lists some common descriptors that would be calculated for this compound in a QSAR study.
| Descriptor Type | Descriptor Name | Description |
| Physicochemical | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| Structural | Number of Rotatable Bonds | A measure of molecular flexibility. |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. semanticscholar.org This technique is used to assess the stability of the docked complex and to study the conformational changes that may occur upon ligand binding.
For the this compound-protein complex predicted by docking, an MD simulation would be run for a duration of nanoseconds to microseconds. The simulation would reveal:
Stability of the Binding Pose: Whether the ligand remains in its initial docked conformation or shifts to a more stable position over time.
Flexibility of the Ligand and Protein: How the ligand and the protein's active site residues move and adapt to each other.
Role of Water Molecules: The influence of surrounding water molecules on the stability of the complex.
By analyzing the trajectory from an MD simulation, researchers can calculate binding free energies with higher accuracy and gain a more realistic understanding of the dynamic nature of the molecular recognition process. These insights are invaluable for confirming the viability of a predicted binding mode and for the rational design of next-generation compounds. semanticscholar.org
Assessment of Ligand-Target Complex Stability
The stability of the complex formed between a ligand and its biological target is a critical determinant of the ligand's potential therapeutic efficacy. Molecular dynamics (MD) simulations are a powerful computational method used to assess this stability over time. By simulating the movements and interactions of atoms, MD can predict how tightly a ligand binds and how the complex behaves in a dynamic physiological environment.
In a typical MD simulation study of a this compound-target complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a specific duration, often in the nanosecond to microsecond range, to observe the conformational changes and interactions.
Key parameters are analyzed to determine the stability of the complex:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD for both the protein and the ligand indicates that the complex has reached equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. Lower fluctuations in the binding site residues upon ligand binding can suggest a more stable interaction.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target protein are monitored throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable and specific interaction.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Target Complex
| Parameter | Value | Interpretation |
| Average Protein RMSD | 2.5 Å | Indicates overall protein stability during the simulation. |
| Average Ligand RMSD | 1.8 Å | Suggests the ligand remains stably bound in the pocket. |
| Key Hydrogen Bonds | Maintained >80% of simulation time | Strong and stable interactions with key residues. |
Dynamic Behavior of this compound within Binding Pockets
Understanding the dynamic behavior of this compound within the binding pocket of its target is essential for elucidating its mechanism of action. MD simulations provide a detailed view of the ligand's conformational changes and its interactions with surrounding amino acid residues over time.
Analysis of the simulation trajectory can reveal:
Binding Mode Stability: Whether the initial docked pose of the ligand is maintained throughout the simulation.
Key Amino Acid Interactions: Identification of the specific amino acid residues that form persistent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. This information is invaluable for understanding the structural basis of binding affinity and for designing derivatives with improved potency. For instance, the methoxy and methyl groups on the quinazolinone core can form crucial hydrophobic interactions that anchor the molecule within the binding site.
Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein can also be assessed. Bridging water molecules can sometimes play a critical role in stabilizing the ligand-target complex.
Virtual Screening and In silico Lead Optimization Strategies
Computational approaches are instrumental in identifying novel hit compounds and optimizing them into potent drug candidates.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the quinazolinone scaffold, a virtual library can be generated by creating a variety of substitutions at different positions of the core structure. This library can then be screened against a target of interest using molecular docking.
The process typically involves:
Library Preparation: A large database of compounds, which can include commercially available molecules or a custom-designed virtual library of quinazolinone derivatives, is prepared for docking.
Molecular Docking: Each molecule in the library is docked into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand and estimate the binding affinity, often expressed as a docking score.
Hit Selection: Compounds with the best docking scores and favorable interactions with key residues in the binding site are selected as "hits" for further experimental testing.
In silico Lead Optimization:
Once a promising hit compound like this compound is identified, in silico lead optimization strategies are employed to improve its pharmacological properties, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
This involves making targeted chemical modifications to the lead compound and computationally evaluating their impact. For example, different functional groups could be added to the quinazolinone core to enhance interactions with the target protein. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, further guiding the design of more potent analogues.
Future Research Directions and Therapeutic Potential of 6 Methoxy 7 Methylquinazolin 4 1h One Derivatives
Rational Design and Synthesis of Next-Generation Analogues
The development of next-generation analogues of 6-Methoxy-7-methylquinazolin-4(1H)-one will heavily rely on rational design strategies to enhance potency, selectivity, and pharmacokinetic properties. Building upon existing knowledge of similar quinazolinone structures, researchers can employ computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of novel derivatives.
One approach involves the modification of substituents at various positions of the quinazolinone core. For instance, studies on 6-methylquinazolin-4(3H)-one derivatives have identified them as binders of the bromodomain-containing protein 9 (BRD9), an emerging target in cancer therapy. researchgate.netcnr.it By applying a similar rational design, derivatives of this compound could be synthesized to target epigenetic readers like BRD9. This would involve the in silico functionalization of the core structure with various chemical moieties, followed by molecular docking studies to predict binding affinity and selectivity. researchgate.netcnr.it
The synthesis of these rationally designed analogues can be achieved through established chemical routes. A common method for synthesizing quinazolinone derivatives involves the reaction of an appropriately substituted 2-aminobenzoic acid with a suitable reagent to form the pyrimidinone ring. For example, the synthesis of 4-arylamino substituted 6,7-dimethoxyquinazolines has been accomplished using 2-amino-4,5-dimethoxybenzoic acid and formamidine (B1211174) acetate. magtechjournal.comresearchgate.net A similar pathway could be adapted for the synthesis of this compound derivatives.
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Starting Material | Reagent | Potential Product |
| 2-Amino-4-methoxy-5-methylbenzoic acid | Formamidine acetate | This compound |
| 2-Amino-4-methoxy-5-methylbenzoic acid | Acid chlorides followed by cyclization | 2-substituted-6-Methoxy-7-methylquinazolin-4(1H)-one derivatives |
| 6-Bromo-substituted quinazolinone precursor | Various boronic acids (Suzuki coupling) | C-6 arylated quinazolinone derivatives |
Exploration of Synergistic Effects with Established Therapeutic Agents
A significant area of future research lies in evaluating the synergistic effects of this compound derivatives in combination with existing therapeutic agents, particularly in cancer treatment. Combination therapy is a cornerstone of modern oncology, often leading to improved efficacy and reduced drug resistance.
For instance, an alkaloid with a similar structural component, 9-methoxycanthin-6-one, has demonstrated synergistic effects when combined with standard chemotherapy drugs like cisplatin, paclitaxel, doxorubicin, and gemcitabine (B846) in ovarian cancer cells. researchgate.net This suggests that derivatives of this compound could also enhance the efficacy of conventional chemotherapeutics. Future studies should investigate these potential synergistic interactions in various cancer cell lines and preclinical models.
The mechanism of synergy could involve the inhibition of parallel signaling pathways or the overcoming of resistance mechanisms. For example, if a this compound derivative targets a specific kinase, combining it with a DNA-damaging agent could lead to enhanced cancer cell death.
Investigation of Novel Biological Targets and Therapeutic Areas
While the quinazolinone scaffold is well-known for its activity against targets like EGFR, future research should aim to identify novel biological targets for this compound derivatives. magtechjournal.comnih.gov This will broaden their therapeutic potential beyond oncology.
One promising area is in the treatment of neurological disorders. For example, certain 2,6-disubstituted quinazolin-4-one derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), showing potential as antipsychotic agents. nih.gov The structural features of this compound could be explored for activity against mGlu7 or other neuronal targets.
Another potential therapeutic area is in targeting epigenetic regulators. As mentioned, 6-methylquinazolin-4(3H)-one derivatives have been identified as BRD9 binders. researchgate.netcnr.it This opens up the possibility of developing this compound derivatives as epigenetic modulators for the treatment of cancer and inflammatory diseases.
Table 2: Potential Novel Biological Targets for this compound Derivatives
| Biological Target | Therapeutic Area | Rationale based on Similar Compounds |
| Bromodomain-containing protein 9 (BRD9) | Cancer, Inflammatory Diseases | 6-methylquinazolin-4(3H)-one derivatives are BRD9 binders. researchgate.netcnr.it |
| Metabotropic glutamate receptor 7 (mGlu7) | Schizophrenia, Neurological Disorders | 2,6-disubstituted quinazolin-4-one derivatives act as mGlu7 modulators. nih.gov |
| Phosphoinositide 3-kinases (PI3K) | Cancer | 4-methylquinazoline derivatives have shown dual PI3K/HDAC inhibitory activity. researchgate.net |
| c-Met | Cancer | 6,7-dimethoxy-4-anilinoquinolines are potent c-Met inhibitors. semanticscholar.org |
Advanced Preclinical Characterization and Profiling Studies
Before any derivative of this compound can advance to clinical trials, extensive preclinical characterization is essential. This includes a thorough evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Preliminary DMPK (drug metabolism and pharmacokinetics) profiling of similar quinazolinone derivatives has been conducted, assessing parameters like metabolic stability and cytochrome P450 inhibition. nih.gov Similar in vitro and in vivo studies will be crucial for the new analogues to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.
In vivo efficacy studies in relevant animal models of disease are also a critical step. For anticancer derivatives, this would involve testing in xenograft models to assess tumor growth inhibition. For example, a novel series of pyrazolo-[1,5-c]quinazolinone derivatives showed antitumor activity in preclinical models. nih.gov Similarly, the in vivo anticancer effects of promising this compound derivatives should be evaluated.
Furthermore, early toxicology studies are necessary to identify any potential off-target effects and to establish a preliminary safety profile. This comprehensive preclinical data package will be vital for the successful translation of these promising compounds from the laboratory to the clinic.
Q & A
Basic: What are the optimal synthetic routes for 6-Methoxy-7-methylquinazolin-4(1H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation of 2-aminobenzamide with aldehydes. For example, a method analogous to 6-Methoxy-2-phenylquinazolin-4(3H)-one involves reacting 2-amino-5-methoxybenzamide with methyl-substituted aldehydes under acidic conditions (e.g., acetic acid in methanol) . Key factors include:
- Temperature control : Higher temperatures (e.g., reflux) may accelerate cyclization but risk side reactions.
- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates, while methanol reduces byproduct formation.
- Catalysts : Acidic conditions (e.g., HCl, H₂SO₄) are critical for cyclization steps but require neutralization to isolate the product .
Purification via recrystallization (e.g., acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield optimization (reported up to 86% in related compounds) depends on stoichiometric ratios and reaction time .
Basic: How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- LC-MS :
- Cross-validation : Compare spectral data with structurally similar compounds (e.g., 6,7-Dimethoxyquinazolin-4(1H)-one ) to verify substituent positioning .
Advanced: How do structural modifications (e.g., substituent variations) at the 6- and 7-positions impact the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy vs. Hydroxy : Replacing 6-methoxy with hydroxy (e.g., 6-Methoxy-7-hydroxyquinazolin-4(1H)-one ) increases polarity, potentially enhancing solubility but reducing membrane permeability. Bioactivity shifts depend on target hydrophobicity .
- Methyl vs. Ethyl : A methyl group at position 7 (as in the target compound) may improve metabolic stability compared to bulkier substituents (e.g., ethyl or benzyl), as seen in analogs like 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one .
- Electron-withdrawing groups : Chloro or nitro groups at position 2 (e.g., 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one ) enhance electrophilic reactivity, enabling nucleophilic substitution for prodrug development .
Experimental design : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Advanced: What analytical strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values across studies)?
Methodological Answer:
Contradictions often arise from:
- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound stability. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Cell line specificity : Test multiple cell lines (e.g., HeLa vs. MCF-7) to assess target selectivity. For example, morpholine-containing analogs show divergent activity in EGFR-mutant vs. wild-type cells .
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3) to reduce variability .
Meta-analysis : Pool data from studies like 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol to identify trends in substituent-driven efficacy .
Advanced: How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In silico tools :
- Experimental validation :
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) with reference compounds like 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one .
- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .
Advanced: What are the best practices for designing analogs to improve solubility without compromising target binding?
Methodological Answer:
- Prodrug approaches : Introduce hydrolyzable groups (e.g., acetate at position 7) that convert to active forms in vivo, as seen in 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate .
- PEGylation : Attach polyethylene glycol (PEG) chains to the quinazoline core via ester linkages, enhancing aqueous solubility .
- Co-crystallization studies : Resolve X-ray structures of target proteins (e.g., kinases) bound to the compound to identify solvent-exposed regions for polar group addition .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid clearance or insufficient BBB penetration .
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability, as demonstrated for morpholine-containing quinazolines .
- Biomarker analysis : Validate target engagement in vivo using PET tracers or immunohistochemistry to confirm mechanism-of-action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
